2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-[4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2F6N5O2/c23-15-7-13(21(25,26)27)11-32-17(15)9-19(36)31-1-2-34-3-5-35(6-4-34)20(37)10-18-16(24)8-14(12-33-18)22(28,29)30/h7-8,11-12H,1-6,9-10H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEQHFHSWJTNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide , also referred to as Fluopyram, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H11ClF6N2O
- Molecular Weight : 396.715 g/mol
- CAS Number : 658066-35-4
Fluopyram exhibits its biological effects primarily through inhibition of specific enzymes and pathways crucial for microbial viability. Notably, it has been shown to inhibit bacterial Sfp-PPTase, a key enzyme involved in bacterial fatty acid synthesis and virulence factor production. This inhibition leads to a reduction in the production of essential metabolites necessary for bacterial growth and survival.
Antibacterial Activity
Fluopyram has demonstrated significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting the synthesis of vital components in bacterial cell walls, which is critical for their integrity and function.
| Bacterial Strain | Inhibition Concentration (IC50) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.5 µM | |
| Bacillus subtilis | 1 µM |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Fluopyram on human cell lines. The compound showed low cytotoxicity, indicating a favorable therapeutic index for potential clinical applications.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of Fluopyram against a panel of bacterial pathogens. Results indicated that Fluopyram effectively reduced bacterial load in infected tissues without causing significant harm to mammalian cells. This study highlights its potential as an antimicrobial agent with selective toxicity.
Research on Resistance Mechanisms
Further investigations into resistance mechanisms revealed that efflux pumps in bacteria could mitigate the effectiveness of Fluopyram. Understanding these mechanisms is crucial for developing strategies to enhance the compound's efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their comparative attributes are summarized below:
*Calculated molar mass based on molecular formula.
Structural and Functional Insights
- Dual Pyridinyl vs. Single Pyridinyl : The target compound’s dual pyridinyl groups likely improve binding avidity compared to analogs with a single pyridinyl moiety (e.g., ). This design mimics bidentate ligands in kinase inhibitors, where dual aromatic interactions enhance target engagement .
- Functional Group Modifications: The cyanoacryloyl-carbamate group in introduces electrophilic reactivity, suggesting utility in covalent inhibitor design.
Physicochemical and Pharmacokinetic Properties
- Stability : The acetamide core in the target compound and may confer metabolic stability compared to ester-containing analogs (e.g., ).
Research Findings and Implications
- Antimicrobial Potential: Piperazine-containing analogs (e.g., ) demonstrate antibacterial activity, suggesting the target compound’s piperazine-ethyl bridge could be leveraged for similar applications .
- Safety Profile : The target compound’s handling requirements (P201, P210) align with other halogenated acetamides, emphasizing the need for rigorous safety protocols in industrial or laboratory settings.
Q & A
Q. What synthetic strategies are recommended for preparing the compound, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of substituted pyridine intermediates. Key steps include:
- Coupling reactions : Amide bond formation between the pyridinyl-acetyl and piperazino-ethyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization of reaction conditions : Solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) significantly impact yields (60–85%) and purity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity .
Q. What spectroscopic and chromatographic methods are effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the acetamide linkage, pyridine ring substitution patterns, and piperazine connectivity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 585.08) .
Q. What preliminary biological assays are suitable for evaluating antimicrobial potential?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme inhibition studies : Target bacterial AcpS-PPTase enzymes via spectrophotometric assays measuring substrate conversion (e.g., malachite green phosphate detection) .
Advanced Research Questions
Q. How can contradictory findings in enzyme inhibition data across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH (6.5–7.5), ionic strength, or co-factor availability (e.g., Mg²⁺) alter enzyme kinetics .
- Enzyme isoforms : Differential inhibition of AcpS-PPTase isoforms (e.g., Class I vs. II) requires isoform-specific validation .
- Orthogonal assays : Combine kinetic studies with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational approaches model the compound’s interaction with bacterial AcpS-PPTase enzymes?
- Molecular docking : Use AutoDock Vina to predict binding poses within the enzyme’s active site, focusing on interactions with the trifluoromethyl-pyridine moiety .
- Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) to assess stability of hydrogen bonds between the acetamide group and catalytic residues (e.g., Lys45) .
- QSAR modeling : Correlate substituent electronegativity (Cl, CF₃) with inhibition potency (IC₅₀) to guide structural optimization .
Q. How should SAR studies be designed to optimize bioactivity while minimizing toxicity?
- Functional group substitution : Replace the piperazine ring with morpholine or thiomorpholine to evaluate effects on solubility and off-target binding .
- Toxicity screening : Parallel in vitro assays (e.g., hemolysis, hepatocyte viability) alongside antimicrobial testing .
- Metabolic stability : Microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of pyridine rings) .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
